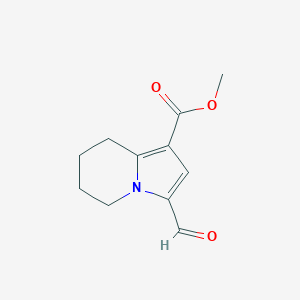

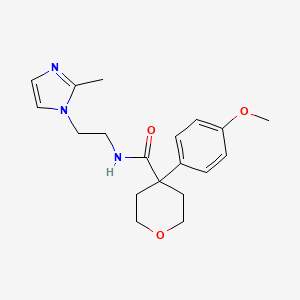

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate belongs to the class of organic compounds known as tetrahydroindolizines. These compounds are characterized by their heterocyclic structure, incorporating both nitrogen and carbon atoms. They are of interest in organic chemistry due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of tetrahydroindolizines can be achieved through various methods. One effective method is the annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves, leading to the formation of 5,6,7,8-tetrahydroindolizines in moderate to good yields (Capomolla et al., 2015). Another notable synthesis involves a palladium-catalyzed arylation and heteroarylation of 8-oxo-5,6,7,8-tetrahydroindolizines, providing an efficient one-step synthesis method (Gracia et al., 2009).

Molecular Structure Analysis

Tetrahydroindolizines exhibit interesting molecular structures, often studied through X-ray crystallography and NMR spectroscopy. The molecular structure is crucial for understanding the compound's reactivity and potential interactions in biological systems. However, specific details on the molecular structure of "Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate" from the provided references are not directly available but can be inferred from related compounds.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their chemical properties. For instance, the Michael addition and amino-nitrile cyclization reactions are pivotal for constructing indolizine derivatives with varying degrees of saturation (Marchalín et al., 2006). The hydroformylation of N-(β-methallyl)pyrroles, followed by domino reactions under rhodium catalysis, is another route to synthesize substituted tetrahydroindolizines (Rocchiccioli et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate is explored in the realm of chemical synthesis and its properties. A study has been conducted on the synthesis of (6R,S)-5-Formyl-6-methyl-5,6,7,8-tetrahydropterine, a model substance for biologically important 6-substituted 5-formyl-5,6,7,8-tetrahydropterines. The synthesis involved formylation of the corresponding tetrahydropterine with formic acid, and the study delved into its chemical and physico-chemical properties, revealing the existence of the compound in solution as a mixture of two rotamers (Ganguly, Bieri, & Viscontini, 1981).

Annulation Chemistry

Another research focused on the expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines through annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. This synthesis process utilized THF in the presence of pyrrolidine and 4 Å molecular sieves, allowing for moderate to good yields of the desired tetrahydroindolizines (Capomolla, Lim, & Zhang, 2015).

Preparation of Novel Compounds

A study highlighted the preparation of novel indolizinone-based compounds starting from methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate. This process involved a Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction, leading to the efficient preparation of several indolo- and furano-fused indolizinones (Mmutlane, Harris, & Padwa, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDQQIKYNLTSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2C(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)